Brobactam

描述

属性

IUPAC Name |

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181175 | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26631-90-3 | |

| Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brobactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brobactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brobactam's Mechanism of Action on β-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of brobactam, a potent β-lactamase inhibitor. This compound, also known as 6-β-bromopenicillanic acid, effectively neutralizes a range of bacterial β-lactamase enzymes, which are a primary cause of resistance to β-lactam antibiotics. This document details the chemical properties of this compound, its inhibitory kinetics, and the molecular interactions that underpin its function. Furthermore, it furnishes detailed experimental protocols for the characterization of its inhibitory activity and presents quantitative data in a comparative format. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and experimental workflows, offering a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic strategies. β-Lactam antibiotics remain a cornerstone of antibacterial therapy; however, their efficacy is increasingly compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. A clinically successful strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.

This compound (6-β-bromopenicillanic acid) is a mechanism-based inhibitor of β-lactamases. It belongs to the penam class of inhibitors and acts as a "suicide substrate," irreversibly inactivating the β-lactamase enzyme. This guide delves into the core of this compound's inhibitory action, providing the technical details required for advanced research and development.

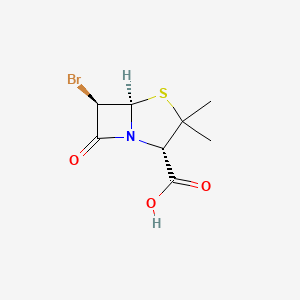

Chemical Properties of this compound

This compound is a penicillanic acid derivative with a bromine atom at the 6-β position. This structural feature is critical to its inhibitory activity.

-

Chemical Name: (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

-

Molecular Formula: C₈H₁₀BrNO₃S

-

Molecular Weight: 280.14 g/mol

-

Structure:

-

The core structure is a bicyclic system composed of a β-lactam ring fused to a thiazolidine ring.

-

A bromine atom is attached to the β-lactam ring at position 6.

-

Mechanism of Action on β-Lactamases

This compound is an irreversible inhibitor that functions through a multi-step process involving the formation of a stable covalent adduct with the β-lactamase enzyme. The process can be broadly categorized as follows:

-

Recognition and Binding: this compound, structurally similar to penicillin, is recognized by the active site of the β-lactamase. It binds to the enzyme in a manner analogous to a substrate.

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of this compound, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.

-

Rearrangement and Inactivation: Unlike a typical substrate where the acyl-enzyme intermediate is rapidly hydrolyzed to regenerate the active enzyme, the this compound-derived intermediate undergoes a chemical rearrangement. This rearrangement is facilitated by the bromine substituent and results in a stable, inactive enzyme complex. This process effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The inactivation of β-lactamase I from Bacillus cereus by this compound is accompanied by the appearance of a new absorption peak at 326 nm.[1][2] The rate of this spectral change corresponds to the rate of enzyme inactivation, suggesting that the fission of the β-lactam ring is the rate-determining step in the inactivation process.[1][2]

Quantitative Inhibitory Activity

The potency of this compound against various β-lactamases can be quantified by determining its kinetic parameters, such as the second-order inactivation rate constant (k₂/Kᵢ) or the 50% inhibitory concentration (IC₅₀). While comprehensive comparative tables for this compound are scarce in recent literature, historical data provides valuable insights into its efficacy.

| β-Lactamase | Source Organism | Parameter | Value | Reference |

| β-Lactamase I | Bacillus cereus 569 | Second-order rate constant | 1.4 x 10⁵ M⁻¹s⁻¹ (pH 7.0, 30°C) | [1] |

| Thiol RTEM-1 | Escherichia coli (mutant) | Second-order rate constant | Efficient inactivation observed | [3] |

Note: The provided data is based on specific experimental conditions outlined in the cited literature. Direct comparison of values across different studies should be done with caution due to variations in assay conditions.

It has been reported that 6-β-bromopenicillanic acid completely inhibits typical β-lactamases at concentrations below micromolar levels through what is likely a 1:1 interaction.[4][5] The β-lactamase from Bacillus licheniformis shows similar susceptibility, while the enzymes from Staphylococcus aureus and Escherichia coli (R factor) are less susceptible.[4][5] The metallo-β-lactamase (Class B) from B. cereus is not inhibited by this compound.[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory action of this compound on β-lactamases.

Determination of the Second-Order Inactivation Rate Constant (k_inact / K_i)

This protocol is designed to measure the rate of irreversible inactivation of a β-lactamase by this compound using a spectrophotometric assay.

Materials:

-

Purified β-lactamase enzyme

-

This compound

-

Nitrocefin (or other suitable chromogenic β-lactam substrate)

-

50 mM Sodium Phosphate Buffer, pH 7.0

-

Spectrophotometer (UV-Vis)

-

96-well microplates (for high-throughput screening)

-

Pipettes and tips

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the purified β-lactamase in the assay buffer. The final concentration in the assay should be in the nanomolar range.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

Prepare a stock solution of nitrocefin in DMSO and dilute it in the assay buffer to a final concentration of approximately 100 µM.

-

-

Inactivation Reaction:

-

In a series of microcentrifuge tubes or wells of a microplate, pre-incubate the β-lactamase enzyme with different concentrations of this compound at a constant temperature (e.g., 30°C).

-

At various time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.

-

-

Measurement of Residual Activity:

-

Immediately dilute the aliquot into a cuvette or microplate well containing the nitrocefin substrate solution.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over a short period (e.g., 1-2 minutes). The initial rate of this reaction is proportional to the amount of active enzyme remaining.

-

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the residual enzyme activity (ln(v/v₀), where v is the rate at time t and v₀ is the initial rate without inhibitor) against the pre-incubation time.

-

The slope of this linear plot gives the apparent first-order rate constant of inactivation (k_obs) for that inhibitor concentration.

-

Plot the values of k_obs against the corresponding this compound concentrations ([I]).

-

Fit the data to the following equation for slow-binding inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i): k_obs = (k_inact * [I]) / (K_i + [I])

-

The second-order rate constant is then calculated as k_inact / K_i.

-

Spectrophotometric Monitoring of the Acyl-Enzyme Intermediate

This protocol allows for the direct observation of the formation of the rearranged acyl-enzyme intermediate by monitoring the increase in absorbance at 326 nm.

Materials:

-

Purified β-lactamase enzyme (at a higher concentration, e.g., µM range)

-

This compound

-

50 mM Sodium Phosphate Buffer, pH 7.0

-

UV-Vis Spectrophotometer with scanning capabilities

Procedure:

-

Baseline Spectrum:

-

Record a baseline UV spectrum of the purified β-lactamase in the assay buffer from approximately 250 nm to 400 nm.

-

-

Reaction Initiation:

-

Add a concentration of this compound to the enzyme solution and immediately start recording UV spectra at regular time intervals (e.g., every minute).

-

-

Data Analysis:

-

Observe the formation of a new absorbance peak at 326 nm over time.

-

Plot the absorbance at 326 nm against time. The rate of increase in absorbance corresponds to the rate of formation of the inactivated enzyme complex. This rate can be compared to the rate of loss of catalytic activity determined in the previous protocol.

-

Conclusion

This compound is a potent mechanism-based inhibitor of a range of serine β-lactamases. Its irreversible mode of action, proceeding through the formation of a stable, rearranged acyl-enzyme intermediate, makes it an effective tool to combat β-lactamase-mediated antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound's inhibitory properties. Further research, particularly in generating comparative quantitative data against a broader panel of contemporary β-lactamases, will be crucial in fully elucidating its potential clinical utility. The mechanistic insights and methodologies presented herein are intended to facilitate such endeavors and contribute to the ongoing development of effective solutions to the challenge of antibiotic resistance.

References

- 1. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of the thiol RTEM-1 beta-lactamase by 6-beta-bromopenicillanic acid. Identity of the primary active-site nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-beta-bromopenicillanic acid, a potent beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-beta-bromopenicillanic acid, a potent beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brobactam: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brobactam, a potent synthetic β-lactamase inhibitor, holds significant interest in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Detailed information on its synthesis, physicochemical characteristics, and interaction with β-lactamase enzymes is presented to support further research and development in the field of antibacterial therapies.

Chemical Structure and Identification

This compound, systematically named (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a penicillanic acid derivative.[1] Its core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The presence of a bromine atom at the 6-position is a key feature of its chemical identity.

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| Synonyms | 6-β-Bromopenicillanic acid, Sulbactam related compound D[1] |

| CAS Number | 26631-90-3[1] |

| Molecular Formula | C₈H₁₀BrNO₃S[1] |

| Molecular Weight | 280.14 g/mol [1] |

| SMILES | CC1(C)--INVALID-LINK--N2C(=O)--INVALID-LINK--Br[1] |

Synthesis

The synthesis of this compound, or 6-β-bromopenicillanic acid, can be achieved through several routes, primarily involving the modification of the readily available 6-aminopenicillanic acid (6-APA).

Synthetic Pathways

Key synthetic strategies for obtaining 6-halogenated penicillanic acids include:

-

Diazotization of 6-Aminopenicillanic Acid: This method involves the diazotization of 6-APA in the presence of a bromide source.

-

Epimerization of 6α-Bromopenicillanic Acid: The 6α-bromo isomer can be converted to the desired 6β-bromo isomer (this compound) under specific reaction conditions.

-

Reduction of 6,6-Dibromopenicillanic Acid Derivatives: Selective reduction of a 6,6-dibromo intermediate can yield the 6-monobromo derivative.

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound starting from 6-aminopenicillanic acid.

Figure 1. Generalized workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Molecular Weight | 280.14 g/mol [1] |

| Predicted XlogP | 1.9 |

| Melting Point | Data for the 6β-isomer (this compound) is not readily available. The 6α-isomer has a reported melting point of 139-140 °C. |

| Solubility | Specific quantitative data not available. As a carboxylic acid, solubility is expected to be pH-dependent. |

| pKa | Specific quantitative data not available. The carboxylic acid moiety is the primary acidic center. |

| Stability | β-lactam rings are susceptible to hydrolysis. Stability is influenced by pH and temperature. |

Mechanism of Action: β-Lactamase Inhibition

This compound's primary therapeutic value lies in its ability to inhibit β-lactamase enzymes, which are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics.

Inhibition of β-Lactamases

This compound acts as a potent, irreversible, and active-site-directed inhibitor of a wide spectrum of β-lactamases. It functions as a "suicide inhibitor." Upon binding to the active site of the β-lactamase, the β-lactam ring of this compound is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate. This incapacitates the enzyme, preventing it from hydrolyzing and inactivating co-administered β-lactam antibiotics.

The following diagram illustrates the mechanism of β-lactamase inhibition by this compound.

Figure 2. Simplified mechanism of β-lactamase inactivation by this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated, particularly in combination with β-lactam antibiotics. A study involving the oral administration of a combination of pivampicillin (a prodrug of ampicillin) and this compound provided the following insights.

| Parameter | This compound |

| Maximum Plasma Concentration (Cmax) | 2.1 (± 2.0) µg/mL |

| Time to Maximum Plasma Concentration (Tmax) | 2.3 (± 0.8) hours |

| Elimination Half-life (t½) | 1.6 (± 2.0) hours |

| 24-hour Urinary Recovery | 40.2% (± 11.4%) of the administered dose |

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

The following provides a general outline of the methodology used in a clinical pharmacokinetic study of this compound.

Figure 3. Generalized workflow for a clinical pharmacokinetic study of this compound.

In-Vitro Antibacterial Activity

When combined with a β-lactam antibiotic such as ampicillin, this compound enhances the antibacterial spectrum to include β-lactamase producing strains that would otherwise be resistant. The combination has shown good activity against staphylococcal penicillinase and many broad-spectrum β-lactamases found in Enterobacteriaceae. Notably, the ampicillin/brobactam combination has demonstrated superior activity against certain species like Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica when compared to other β-lactam/β-lactamase inhibitor combinations.

Conclusion

This compound is a significant β-lactamase inhibitor with the potential to restore the efficacy of established β-lactam antibiotics against resistant bacterial strains. Its chemical structure is well-defined, and while general synthetic routes are known, further optimization for large-scale production may be beneficial. The available pharmacokinetic data suggests it is suitable for combination therapy. A deeper understanding of its physicochemical properties and detailed kinetic studies with a broader range of β-lactamases will be invaluable for its future clinical development and application. This guide provides a foundational resource for researchers dedicated to advancing the field of antimicrobial chemotherapy.

References

An In-depth Technical Guide to the Synthesis of 6β-Bromopenicillanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6β-bromopenicillanic acid, a pivotal intermediate in the development of β-lactamase inhibitors. The following sections detail the key synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

6β-Bromopenicillanic acid is a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Its stereospecific synthesis is of significant interest in medicinal chemistry and drug development. The core structure, a penam nucleus with a bromine atom at the 6β position, is crucial for its inhibitory activity. This guide will explore the most common and effective pathways for its synthesis, primarily starting from the readily available 6-aminopenicillanic acid (6-APA).

Key Synthetic Pathways

There are three main strategies for the synthesis of 6β-bromopenicillanic acid:

-

Epimerization of 6α-Bromopenicillanic Acid: This two-step process involves the initial synthesis of the 6α-epimer followed by its conversion to the desired 6β-form.

-

Stereoselective Reduction of 6,6-Dibromopenicillanic Acid Derivatives: This pathway offers a more direct route to the 6β-configuration through the controlled reduction of a dibrominated intermediate.

-

Direct Stereoselective Synthesis: Advanced methods aim to directly introduce the bromine atom in the correct stereochemical orientation.

Pathway 1: Synthesis via Epimerization of 6α-Bromopenicillanic Acid

This pathway begins with the diazotization of 6-aminopenicillanic acid (6-APA) to yield 6α-bromopenicillanic acid, which is then epimerized to the desired 6β-isomer.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of 6β-bromopenicillanic acid via epimerization.

Experimental Protocols

Step 1: Synthesis of 6α-Bromopenicillanic Acid

-

Materials: 6-Aminopenicillanic acid (6-APA), hydrobromic acid (48%), sodium nitrite.

-

Procedure:

-

A solution of 6-aminopenicillanic acid is prepared in dilute hydrobromic acid and cooled to 0-2 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled 6-APA solution while maintaining the temperature between 0-2 °C.

-

The reaction mixture is stirred for a specified period at this temperature.

-

The resulting precipitate of 6α-bromopenicillanic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Epimerization to 6β-Bromopenicillanic Acid

-

Materials: 6α-Bromopenicillanic acid, water.

-

Procedure:

-

6α-Bromopenicillanic acid is dissolved in an aqueous solution.

-

The solution is stirred, allowing for the epimerization to occur. This process results in an equilibrium mixture of the 6α and 6β epimers.[1]

-

The separation of the desired 6β-bromopenicillanic acid from the 6α-epimer can be challenging due to their similar physical properties.[2]

-

Pathway 2: Synthesis via Stereoselective Reduction

This approach involves the preparation of a 6,6-dibromopenicillanic acid derivative, followed by a stereoselective reduction that preferentially yields the 6β-bromo product. To improve solubility and facilitate the reaction, the carboxylic acid is often protected as an ester, such as a benzhydryl ester.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of 6β-bromopenicillanic acid via stereoselective reduction.

Experimental Protocols

Step 1 & 2: Preparation of 6,6-Dibromopenicillanate Benzhydryl Ester

-

Materials: 6-Aminopenicillanic acid, brominating agent, diphenyldiazomethane, organic solvent (e.g., ethyl acetate).

-

Procedure:

-

6,6-Dibromopenicillanic acid is synthesized from 6-APA through a bromination reaction.

-

The resulting 6,6-dibromopenicillanic acid is then reacted with diphenyldiazomethane in an organic solvent to form the benzhydryl ester.

-

Step 3: Stereoselective Reduction to 6β-Bromopenicillanate Benzhydryl Ester

-

Materials: 6,6-Dibromopenicillanate benzhydryl ester, tri-n-butyltin hydride, dry dichloromethane.

-

Procedure:

-

A solution of 6,6-dibromopenicillanate benzhydryl ester is prepared in dry dichloromethane and cooled in an ice bath under a nitrogen atmosphere.

-

Tri-n-butyltin hydride is added to the solution, and the mixture is stirred at 0-5 °C for 4 hours.

-

The reaction is allowed to stand at a low temperature (e.g., 12 °C) for approximately 16 hours.

-

The solvent is removed in vacuo to yield the crude product. This reduction has been reported to yield a mixture of 6β- and 6α-bromopenicillanates in a ratio of 85:15, respectively.[3]

-

Step 4: Deprotection to 6β-Bromopenicillanic Acid

-

Materials: 6β-Bromopenicillanate benzhydryl ester, anhydrous trifluoroacetic acid, dichloromethane, anisole.

-

Procedure:

-

The benzhydryl ester is subjected to acidic cleavage using a mixture of anhydrous trifluoroacetic acid and dichloromethane (e.g., in a 1:5 ratio by volume) at -10 to -20 °C. Anisole (approximately 5 equivalents) is added as a cation scavenger.

-

The reaction mixture is stirred with cooling for about 3 hours.

-

The solvent and residual trifluoroacetic acid are removed under reduced pressure. The residue is triturated with an ether-pentane mixture and then with ether to yield the final product.[4]

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield |

| 6α-Bromopenicillanic Acid | C₈H₁₀BrNO₃S | 296.14 | - |

| 6,6-Dibromopenicillanic Acid | C₈H₉Br₂NO₃S | 375.04 | - |

| 6β-Bromopenicillanic Acid | C₈H₁₀BrNO₃S | 296.14 | ~30% (from 6,6-dihalo ester) |

Spectroscopic Data for 6β-Bromopenicillanic Acid

| Type | Data |

| IR (KBr) | 1810 cm⁻¹ (β-lactam C=O), 1760 cm⁻¹ (COOH C=O), 1710 cm⁻¹ |

| ¹H NMR (CDCl₃-CD₃OD) | δ 1.47 (s, CH₃), 1.63 (s, CH₃), 4.15 (s, H₃), 5.02 (d, J=4.5 Hz, H₅), 5.62 (d, J=4.5 Hz, H₆) |

Note: NMR data can vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of 6β-bromopenicillanic acid can be achieved through multiple pathways, each with its own advantages and challenges. The stereoselective reduction of a 6,6-dibromo intermediate, particularly with the use of a protecting group, appears to be a more controlled and higher-yielding method compared to the epimerization route, which often results in difficult-to-separate mixtures. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. This guide provides a foundational understanding of the key synthetic strategies and detailed experimental considerations for the preparation of this important β-lactamase inhibitor.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. US4113566A - Process for preparing 6-aminopenicillanic acid - Google Patents [patents.google.com]

- 3. Reduction of 6α-alkyl-6β-isocyanopenicillanates by tri-n-butyltin hydride. A stereoselective synthesis of 6β-alkylpenicillanates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. CA1158639A - 6-bromopenicillanic acid sulfone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In-Vitro Antibacterial Activity of Brobactam

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brobactam is a potent β-lactamase inhibitor designed for combination therapy with β-lactam antibiotics. This document provides a comprehensive overview of the in-vitro antibacterial activity of this compound, focusing on its mechanism of action, synergistic potential with ampicillin, and comparative efficacy against various bacterial pathogens. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism and relevant experimental workflows.

Mechanism of Action

This compound's primary role is not to act as a direct antibacterial agent but to function as a β-lactamase inhibitor.[1][2] Bacteria develop resistance to β-lactam antibiotics (like penicillins and cephalosporins) primarily by producing β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive.[3][4]

This compound acts as a "suicide inhibitor." It binds with high affinity to the active site of the bacterial β-lactamase enzyme.[2] This interaction leads to the formation of a stable, inactive complex, effectively neutralizing the enzyme. By inhibiting β-lactamase, this compound protects its partner antibiotic from degradation, allowing it to reach its target—the Penicillin-Binding Proteins (PBPs)—and inhibit bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5][6]

This compound demonstrates potent inhibitory activity against staphylococcal penicillinase and most broad-spectrum β-lactamases (both plasmid and chromosomally mediated) found in the Enterobacteriaceae family.[1] Notably, it is reported to be 8 to 50 times more potent than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae.[1]

Quantitative In-Vitro Activity

Research has primarily evaluated this compound in combination with ampicillin, typically in a 3:1 ratio. The combination demonstrates restored or enhanced activity against a range of β-lactamase-producing bacteria.

Comparative Efficacy

Studies comparing ampicillin/brobactam with other β-lactam/β-lactamase inhibitor combinations and cephalosporins show its distinct advantages against specific pathogens. The sensitivity of a bacterial strain to the ampicillin/brobactam combination correlates well with the type of β-lactamase it produces.[1]

Table 1: Summary of Comparative In-Vitro Activity of Ampicillin/Brobactam (3:1)

| Bacterial Species/Group | Ampicillin/Brobactam Activity Profile | Reference |

|---|---|---|

| Proteus vulgaris | Superior activity compared to amoxycillin/clavulanic acid. | [1] |

| Morganella morganii | Superior activity compared to amoxycillin/clavulanic acid. | [1] |

| Citrobacter freundii | Superior activity compared to amoxycillin/clavulanic acid. | [1] |

| Yersinia enterocolitica | Superior activity compared to amoxycillin/clavulanic acid. | [1] |

| Bacteroides fragilis group | More effective than tested cephalosporins (cefaclor, cefuroxime). | [1] |

| Escherichia coli | Generally similar activity to amoxycillin/clavulanic acid. | [1] |

| Klebsiella spp. | Generally similar activity to amoxycillin/clavulanic acid. | [1] |

| Staphylococcal strains | Good activity against penicillinase-producing staphylococci. |[1] |

Bactericidal Activity

For the ampicillin/brobactam combination, the Minimum Bactericidal Concentration (MBC) was found to be similar to the Minimum Inhibitory Concentration (MIC), indicating bactericidal rather than bacteriostatic activity against susceptible isolates.[1]

Experimental Methodologies

Standardized protocols are crucial for assessing the in-vitro activity of antimicrobial agents. The following sections describe the methodologies for key experiments used to evaluate compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.[7]

Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare serial two-fold dilutions of the test compound (e.g., ampicillin/brobactam) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Suspend colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (growth).

Time-Kill Kinetics Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial, determining whether it is bactericidal or bacteriostatic and the rate at which it kills bacteria.[8][9] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Protocol: Time-Kill Kinetics Assay

-

Preparation: Prepare flasks containing broth with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC).

-

Inoculation: Inoculate each flask and a drug-free growth control flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Enumeration: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates.

-

Incubation & Counting: Incubate the plates for 18-24 hours. Count the number of colonies (CFU) on plates that yield 30-300 colonies.

-

Analysis: Calculate the CFU/mL for each time point and plot log₁₀ CFU/mL versus time to generate the time-kill curves.

Conclusion

This compound is an effective β-lactamase inhibitor that, when combined with ampicillin, restores and enhances antibacterial activity against a variety of clinically relevant pathogens, particularly those producing β-lactamase enzymes. Its in-vitro profile demonstrates superior activity against certain members of the Enterobacteriaceae and the Bacteroides fragilis group when compared to other β-lactam combinations and cephalosporins.[1] The bactericidal nature of the ampicillin/brobactam combination further underscores its potential utility in treating bacterial infections. Further research, including comprehensive MIC panels and time-kill studies against contemporary, resistant isolates, would be valuable to fully delineate its clinical potential.

References

- 1. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. nelsonlabs.com [nelsonlabs.com]

Brobactam: A Technical Guide to its β-Lactamase Inhibition Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brobactam, also known as 6β-bromopenicillanic acid, is a β-lactamase inhibitor. While not as extensively documented as some contemporary inhibitors, research, primarily from the early 1990s, has characterized its activity against a range of β-lactamase enzymes. This technical guide provides a detailed overview of the known β-lactamase inhibition spectrum of this compound, with a focus on its comparative efficacy and the methodologies used for its evaluation.

Mechanism of Action

Like other penicillin-derived β-lactamase inhibitors, this compound acts as a "suicide inhibitor". It is recognized by the β-lactamase enzyme as a substrate. The enzyme then forms a covalent intermediate with this compound, which is more stable than the typical acyl-enzyme intermediate formed with a β-lactam antibiotic. This stable complex effectively inactivates the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics.

Data Presentation: Spectrum of β-Lactamase Inhibition

| β-Lactamase Type | This compound Inhibitory Activity (Qualitative/Comparative) | Reference |

| Staphylococcal Penicillinase | Good and similar activity to clavulanic acid. | [1] |

| Broad-spectrum β-lactamases (plasmid or chromosomally mediated in Enterobacteriaceae) | Good and similar activity to clavulanic acid. | [1] |

| Chromosomally mediated cephalosporinases (in Enterobacteriaceae) | 8-50 times more potent than clavulanic acid. | [1] |

| Bacterial Species | Ampicillin/Brobactam (3:1 ratio) Activity vs. Amoxicillin/Clavulanic Acid (4:1 ratio) | Reference |

| Proteus vulgaris | Superior activity | [1] |

| Morganella morganii | Superior activity | [1] |

| Citrobacter freundii | Superior activity | [1] |

| Yersinia enterocolitica | Superior activity | [1] |

| General Activity | The two inhibitor combinations were generally of similar activity. | [1] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not readily accessible. However, the following methodologies represent standard practices for evaluating β-lactamase inhibition and would have been employed in the characterization of this compound.

β-Lactamase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the rate of substrate hydrolysis by a β-lactamase by 50%.

a. Preparation of Crude β-Lactamase Extract:

-

Bacterial strains known to produce specific β-lactamases are cultured to a suitable density.

-

The cells are harvested by centrifugation and washed.

-

Cell lysis is achieved through sonication or French press to release the periplasmic enzymes, including β-lactamases.

-

The cell debris is removed by centrifugation, and the supernatant containing the crude enzyme extract is collected.

b. Spectrophotometric Assay:

-

The assay is typically performed in a 96-well microtiter plate.

-

A chromogenic β-lactam substrate, most commonly nitrocefin, is used. Hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be measured spectrophotometrically (typically at 486 nm).

-

A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the β-lactamase extract, and varying concentrations of the inhibitor (this compound).

-

The reaction is initiated by the addition of nitrocefin.

-

The rate of hydrolysis is monitored by measuring the change in absorbance over time.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

This method assesses the ability of a β-lactamase inhibitor to potentiate the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

a. Broth Microdilution Method:

-

A series of two-fold dilutions of the β-lactam antibiotic (e.g., ampicillin) are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A fixed, sub-inhibitory concentration of the β-lactamase inhibitor (this compound) is added to each well.

-

A standardized inoculum of the test bacterial strain is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

A comparison is made with the MIC of the antibiotic alone to determine the degree of potentiation by the inhibitor.

Visualizations

Logical Relationship of β-Lactamase Inhibition

Caption: this compound's mechanism as a suicide inhibitor of β-lactamase.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of this compound.

References

Initial Toxicity Screening of Brobactam: A Technical Guide

Disclaimer: Publicly available, specific preclinical toxicity data for the beta-lactamase inhibitor Brobactam is limited. This guide provides a comprehensive overview of a generalized initial toxicity screening process for a compound of this class. The data presented is based on structurally related beta-lactamase inhibitors (Sulbactam, Tazobactam) and a frequently co-administered beta-lactam antibiotic (Ampicillin). The experimental protocols and pathways described are standard methodologies in preclinical drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial safety assessment of this compound or similar beta-lactamase inhibitors.

Introduction

This compound is a beta-lactamase inhibitor, designed to be co-administered with beta-lactam antibiotics. Its primary function is to neutralize beta-lactamase enzymes produced by resistant bacteria, thereby restoring the efficacy of the partner antibiotic. The initial toxicity screening is a critical step in the preclinical development of this compound, aiming to identify potential safety concerns early in the process. This screening involves a battery of in vitro and in vivo assays to assess acute toxicity, potential for organ damage, and genotoxicity.

Mechanism of Action

Beta-lactam antibiotics function by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Beta-lactamase inhibitors like this compound protect the antibiotic by irreversibly binding to and inactivating the beta-lactamase enzymes.

Data Presentation: Acute Toxicity of Analogous Compounds

The following tables summarize acute toxicity data (LD50) for beta-lactamase inhibitors structurally related to this compound and for Ampicillin. These values provide a preliminary indication of the potential toxicity profile.

Table 1: Acute Toxicity of Sulbactam

| Species | Route of Administration | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Rat | Oral | > 4000 | [1][2] |

| Mouse | Oral | > 10,000 | [1] |

| Rat | Intravenous | 4582 | [1][2] |

| Mouse | Intravenous | 3604 | [1] |

| Rat | Intravenous | > 6000 | [3] |

| Mouse | Intraperitoneal | > 4000 |[4] |

Table 2: Acute Toxicity of Tazobactam

| Species | Route of Administration | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Mouse | Oral | 5000 | [5][6] |

| Mouse | Subcutaneous | > 5000 | [7] |

| Rat | Subcutaneous | > 5000 |[7] |

Table 3: Acute Toxicity of Ampicillin

| Species | Route of Administration | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Rat | Oral | 10,000 | [8][9][10][11] |

| Mouse | Oral | 15,200 | [8][9][10][11] |

| Rat | Intravenous | 6200 | [10][11] |

| Mouse | Intravenous | 4600 | [10][11] |

| Rat | Intraperitoneal | 7400 |[2] |

Experimental Protocols

A standard initial toxicity screening program for a compound like this compound would include a series of in vitro and in vivo studies.

In Vitro Toxicity Assays

-

Cytotoxicity Assays (e.g., MTT Assay):

-

Objective: To assess the direct toxic effect of the compound on cell viability.

-

Methodology:

-

Cell Culture: A panel of mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in 96-well plates.

-

Compound Exposure: Cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

-

Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the IC50 (the concentration that inhibits 50% of cell viability).[12]

-

-

-

Genotoxicity Assays:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Objective: To identify substances that can cause gene mutations.[13]

-

Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to various concentrations of this compound, with and without metabolic activation (S9 fraction). If the compound is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is counted.[14]

-

-

In Vitro Micronucleus Assay:

-

Objective: To detect damage to chromosomes.[15]

-

Methodology: Mammalian cells (e.g., CHO, human lymphocytes) are treated with this compound. After treatment, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[13][15]

-

-

-

hERG Potassium Channel Assay:

-

Objective: To assess the risk of drug-induced QT interval prolongation, a potential cause of cardiac arrhythmia.

-

Methodology:

-

Cell Line: A cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG) is used.[16]

-

Technique: Automated patch-clamp electrophysiology is used to measure the activity of the hERG channel.[16]

-

Procedure: Cells are exposed to various concentrations of this compound, and the effect on the hERG current is measured. The concentration that causes 50% inhibition (IC50) is determined.[17]

-

-

In Vivo Acute Toxicity Studies

-

Objective: To determine the immediate toxic effects of a single or short-term exposure to this compound and to establish a lethal dose range (LD50).[18]

-

Methodology (Up-and-Down Procedure - UDP):

-

Species: Typically conducted in two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent.

-

Dosing: A single animal is dosed at a specific level.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This sequential process allows for the estimation of the LD50 with fewer animals.[19]

-

Endpoints: Observations include changes in skin, fur, eyes, and behavior. Body weight is monitored, and at the end of the study, a gross necropsy is performed on all animals.

-

Potential Toxicity Signaling Pathways

While specific toxicity pathways for this compound are not defined, the broader class of beta-lactam antibiotics is known to have potential for neurotoxicity, especially at high concentrations or in patients with renal impairment.[20]

-

Mechanism of Beta-Lactam-Induced Neurotoxicity: The primary proposed mechanism is the inhibition of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[21][22] The structural similarity between the beta-lactam ring and GABA allows these antibiotics to act as antagonists at the GABA-A receptor, leading to reduced inhibitory signaling and increased neuronal excitability, which can manifest as seizures.[21]

Conclusion

The initial toxicity screening of this compound, as outlined in this guide, provides a foundational safety assessment. By leveraging data from structurally similar compounds and employing a standard battery of in vitro and in vivo tests, potential liabilities can be identified early. The acute toxicity data for related compounds like sulbactam and tazobactam suggest a low order of acute toxicity. However, a complete screening program, including cytotoxicity, genotoxicity, and cardiac safety assays, is essential to build a comprehensive preclinical safety profile for this compound before proceeding to clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. piramalcriticalcare.us [piramalcriticalcare.us]

- 3. ACUTE, SUBACUTE AND CHRONIC TOXICITY STUDIES OF SULBACTAM AND SULBACTAM/CEFOPERAZONE [jstage.jst.go.jp]

- 4. [Pharmacological studies of sulbactam and its association with semisynthetic beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wgcriticalcare.com [wgcriticalcare.com]

- 6. wgcriticalcare.com [wgcriticalcare.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. msd.com [msd.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. msd.com [msd.com]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. dovepress.com [dovepress.com]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. hERG potassium channel assay. [bio-protocol.org]

- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. api.upums.ac.in [api.upums.ac.in]

- 20. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iosrphr.org [iosrphr.org]

- 22. Neurotoxicity induced by beta-lactam antibiotics: from bench to bedside | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Target Enzyme Binding Kinetics of Brobactam

This guide provides a detailed examination of the binding kinetics and mechanism of action of this compound, a potent β-lactamase inhibitor. The information herein is intended to support research and development efforts in overcoming antibiotic resistance.

Introduction to this compound

This compound, also known as 6-β-bromopenicillanic acid, is a mechanism-based inhibitor of β-lactamase enzymes. These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By inactivating β-lactamases, this compound restores the efficacy of these critical antibiotics. Understanding the precise kinetics of this inhibition is fundamental to optimizing its therapeutic use and developing next-generation inhibitors.

Mechanism of Action: Suicide Inhibition

This compound functions as a "suicide inhibitor." It is recognized by the β-lactamase active site as a substrate. The catalytic process begins, but instead of being hydrolyzed and released, the inhibitor forms a stable, covalent acyl-enzyme intermediate. This intermediate is unable to complete the catalytic cycle, leading to the effective and irreversible inactivation of the enzyme.[1]

The inactivation process for serine-based β-lactamases (Classes A, C, and D) by this compound can be described by the following pathway.[2] Initially, the enzyme (E) and inhibitor (I) form a reversible, non-covalent Michaelis complex (E·I). Subsequently, the active-site serine residue attacks the β-lactam ring of this compound, forming a transient acyl-enzyme intermediate (E-I*). This intermediate then undergoes a rapid, irreversible reaction, resulting in a permanently inactivated enzyme (E-I_inact).[3]

Figure 1. Proposed mechanism for the suicide inhibition of β-lactamase by this compound.

Target Enzyme Profile and Binding Kinetics

The primary target for this compound studied in literature is β-lactamase I from Bacillus cereus , a model for class A serine β-lactamases. Kinetic studies have demonstrated that the inactivation of this enzyme by pure 6-β-bromopenicillanic acid follows simple second-order kinetics.[4][5] The inactivation is competitively inhibited by substrates, strongly suggesting the reaction occurs at the active site.[4]

A key finding is that the rate of enzyme inactivation corresponds directly to the appearance of a new absorption peak at 326 nm, which is characteristic of the inactivated enzyme complex.[3][5] This indicates that the rate-determining step in the inactivation pathway is likely the acylation of the enzyme, or the fission of the β-lactam ring.[4]

While specific kinetic constants such as Ki, kon, and koff are not fully detailed in the available literature, the overall second-order rate constant for the inactivation provides a quantitative measure of this compound's efficiency.

| Target Enzyme | Inhibitor | Kinetic Parameter | Value | Conditions | Reference |

| β-Lactamase I (Bacillus cereus 569) | This compound (6-β-bromopenicillanic acid) | Second-order rate constant (k) | 0.45 M⁻¹s⁻¹ | pH 7.0, 30°C | [4] |

| β-Lactamase I (Bacillus cereus 569) | This compound (6-β-bromopenicillanic acid) | Stoichiometry of Inactivation | ~1:1 | N/A | [6] |

Note: The provided rate constant is derived from early studies. Further research may be required to determine a complete kinetic profile including individual association, dissociation, and inactivation rates against a broader range of β-lactamases.

Experimental Protocols

The determination of β-lactamase inhibition kinetics is typically performed using a spectrophotometric assay with a chromogenic substrate, such as Nitrocefin. The hydrolysis of Nitrocefin's β-lactam ring results in a distinct color change, which can be monitored over time.

Detailed Protocol: Spectrophotometric Inhibition Assay

This protocol outlines a method for determining the kinetic parameters of a β-lactamase inhibitor like this compound.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM phosphate buffer at the desired pH (e.g., pH 7.0).

-

Enzyme Stock Solution: Reconstitute purified β-lactamase enzyme in assay buffer to a known concentration (e.g., 1 mg/mL). Store in aliquots at -20°C or below.

-

Substrate Stock Solution: Prepare a concentrated stock of Nitrocefin (e.g., 10 mM) in a suitable solvent like DMSO. Store protected from light.

-

Inhibitor Stock Solution: Prepare a concentrated stock of this compound in the assay buffer. Serial dilutions should be made fresh before the experiment.

-

-

Assay Procedure (96-Well Plate Format):

-

Enzyme Working Solution: Dilute the β-lactamase stock solution in assay buffer to the final desired concentration for the assay.

-

Plate Setup:

-

Sample Wells: Add assay buffer, a specific concentration of this compound, and the enzyme working solution.

-

Enzyme Control Wells: Add assay buffer (without inhibitor) and the enzyme working solution.

-

Blank Wells: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Nitrocefin working solution to all wells simultaneously to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to the same temperature. Measure the absorbance at 490 nm kinetically (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each this compound concentration relative to the uninhibited enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

For mechanism-based inhibitors, more complex models (e.g., Kitz-Wilson plots) may be used to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

-

Figure 2. General experimental workflow for a β-lactamase inhibition assay.

References

- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Bacillus cereus beta-lactamase I by 6 beta-bromopenicillanic acid: kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-beta-bromopenicillanic acid, a potent beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Quantification of Brobactam in Human Serum

AN-024

Abstract This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Brobactam, a novel β-lactamase inhibitor, in human serum. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The assay is validated according to industry guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

This compound is a new-generation β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics to combat resistance in pathogenic bacteria. Accurate quantification of this compound in biological matrices like serum is crucial for evaluating its pharmacokinetic profile, establishing optimal dosing regimens, and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-UV method for the reliable measurement of this compound concentrations in human serum. The method is based on established principles for analyzing similar compounds, such as sulbactam and tazobactam.[1][2][3][4][5]

Experimental

Materials and Reagents

-

This compound Reference Standard (Purity >99.5%)

-

Internal Standard (IS): Tazobactam

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Orthophosphoric Acid (85%, Analytical Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Drug-free, pooled human serum

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0, adjusted with H₃PO₄) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Internal Standard (IS) | Tazobactam |

| Run Time | 10 minutes |

Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve in 10 mL of methanol. A separate stock solution for the Internal Standard (Tazobactam) is prepared in the same manner.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution: Dilute the Tazobactam stock solution to a final concentration of 25 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human serum with this compound at three concentration levels: Low (1.5 µg/mL), Medium (15 µg/mL), and High (75 µg/mL).

Protocol: Sample Preparation

-

Pipette 200 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution (25 µg/mL Tazobactam) and briefly vortex.

-

Add 600 µL of ice-cold acetonitrile to precipitate serum proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 20 µL into the HPLC system for analysis.

Method Validation and Results

The method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to established guidelines.

Specificity

Specificity was assessed by analyzing blank human serum samples. No significant interfering peaks were observed at the retention times of this compound or the internal standard, demonstrating the method's selectivity.

Linearity and Range

The method showed excellent linearity over the concentration range of 0.5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the concentration.

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Calibration Curve Equation | y = 0.085x + 0.003 |

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (n=6). The results are summarized below.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 1.5 | 3.8 | 102.5 | 4.5 | 101.7 |

| Medium | 15.0 | 2.5 | 98.9 | 3.1 | 99.5 |

| High | 75.0 | 1.9 | 100.8 | 2.2 | 101.2 |

Acceptance Criteria: Precision (%RSD) ≤ 15%, Accuracy within 85-115%.

Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision at LOQ (%RSD) | 8.2% |

| Accuracy at LOQ (%) | 105.3% |

Conclusion

The described RP-HPLC method provides a reliable and efficient means for quantifying this compound in human serum. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method is fully validated and meets the requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

Visualizations

References

Ampicillin/Sulbactam In-Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin/sulbactam is a combination antibiotic consisting of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. Sulbactam's role is to inactivate β-lactamase enzymes, which are produced by some bacteria and are responsible for resistance to ampicillin. This combination broadens ampicillin's spectrum of activity. Accurate in-vitro susceptibility testing is crucial for determining the potential efficacy of ampicillin/sulbactam against specific bacterial isolates and is a critical component of antimicrobial stewardship and drug development programs.

These application notes provide detailed protocols for the in-vitro susceptibility testing of ampicillin/sulbactam, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary methods covered are broth microdilution, disk diffusion, and agar dilution.

Data Presentation: Breakpoint Tables

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for ampicillin/sulbactam against various bacterial species. It is imperative to consult the latest versions of the respective standards for the most current information.

Table 1: CLSI MIC and Zone Diameter Breakpoints for Ampicillin/Sulbactam

| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant | Disk Diffusion Zone Diameter (mm) - Susceptible | Disk Diffusion Zone Diameter (mm) - Intermediate | Disk Diffusion Zone Diameter (mm) - Resistant |

| Enterobacterales | ≤ 8/4 | 16/8 | ≥ 32/16 | ≥ 15 | 12-14 | ≤ 11 |

| Acinetobacter baumannii | ≤ 8/4 | 16/8 | ≥ 32/16 | ≥ 22 | 17-21 | ≤ 16 |

| Haemophilus influenzae | ≤ 2/1 | - | - | ≥ 20 | 16-19 | ≤ 15 |

| Anaerobic Bacteria | ≤ 8/4 | 16/8 | ≥ 32/16 | - | - | - |

Note: Breakpoints are presented as ampicillin concentration/sulbactam concentration. Sulbactam is tested at a fixed concentration of 4 µg/mL in CLSI broth microdilution methods for Enterobacterales and Acinetobacter baumannii. The disk diffusion test for ampicillin/sulbactam typically uses a 10/10 µg disk.

Table 2: EUCAST MIC and Zone Diameter Breakpoints for Ampicillin/Sulbactam

| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Resistant | Disk Diffusion Zone Diameter (mm) - Susceptible | Disk Diffusion Zone Diameter (mm) - Resistant |

| Enterobacterales | ≤ 8 | > 8 | ≥ 14 | < 14 |

| Haemophilus influenzae | ≤ 1 | > 1 | ≥ 17 | < 17 |

Note: EUCAST breakpoints for ampicillin/sulbactam are often based on the ampicillin component, with sulbactam at a fixed concentration (e.g., 4 mg/L). Users should refer to the latest EUCAST breakpoint tables for specific guidance.

Table 3: Quality Control (QC) Ranges for Ampicillin/Sulbactam (10/10 µg) Disk Diffusion

| QC Strain | Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922 | 13-19 |

| Escherichia coli ATCC® 35218 | 17-22 |

| Haemophilus influenzae ATCC® 49247 | 13-21 |

Table 4: Quality Control (QC) Ranges for Ampicillin/Sulbactam Broth Microdilution (Ampicillin/Sulbactam in a 2:1 ratio)

| QC Strain | MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | 2/1 - 8/4 |

| Escherichia coli ATCC® 35218 | 16/8 - 64/32 |

| Haemophilus influenzae ATCC® 49247 | 0.5/0.25 - 2/1 |

| Enterococcus faecalis ATCC® 29212 | 1/0.5 - 4/2 |

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of ampicillin/sulbactam in a liquid growth medium.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Ampicillin and sulbactam analytical grade powders

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Micropipettes

Protocol:

-

Preparation of Antibiotic Stock Solutions:

-

Prepare a stock solution of ampicillin and a separate stock solution of sulbactam at a concentration of 1280 µg/mL each in a suitable sterile solvent.[1]

-

For testing, ampicillin and sulbactam are typically combined in a 2:1 ratio.[1][2][3] Prepare a working solution containing both agents at the desired starting concentration.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[1]

-

In the first column of wells, add an additional 50 µL of the ampicillin/sulbactam working solution to achieve the highest desired starting concentration (e.g., 64/32 µg/mL).[1]

-

Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the lowest desired concentration. Discard 50 µL from the last well of the dilution series. This will result in wells containing 50 µL of varying concentrations of ampicillin-sulbactam.[1]

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.[1]

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of ampicillin/sulbactam that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Broth Microdilution Workflow for Ampicillin/Sulbactam MIC Determination.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to ampicillin/sulbactam by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Ampicillin/sulbactam disks (10/10 µg)[1]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.[1]

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.[1]

-

-

Application of Antibiotic Disk:

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[1]

-

Interpret the results based on the zone diameter breakpoints provided in the tables above.

-

Disk Diffusion Workflow for Ampicillin/Sulbactam Susceptibility Testing.

Agar Dilution Method

This method is a reference method for MIC determination where varying concentrations of ampicillin/sulbactam are incorporated into an agar medium.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Ampicillin and sulbactam analytical grade powders

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

-

Inoculum replicating apparatus (optional)

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of molten MHA tubes, each containing a specific concentration of ampicillin/sulbactam. A 2:1 ratio of ampicillin to sulbactam is recommended.[2][3]

-

The concentrations should cover the expected MIC range of the test organisms.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the prepared agar plates with the standardized bacterial suspension. An inoculum replicating apparatus can be used to deliver a consistent volume.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of ampicillin/sulbactam that inhibits the visible growth of the organism. A single colony or a faint haze should be disregarded.

-

Agar Dilution Workflow for Ampicillin/Sulbactam MIC Determination.

Conclusion

Standardized in-vitro susceptibility testing of ampicillin/sulbactam is essential for guiding appropriate clinical use and for the development of new antimicrobial agents. The broth microdilution, disk diffusion, and agar dilution methods, when performed according to established guidelines from organizations like CLSI and EUCAST, provide reliable and reproducible results. Researchers, scientists, and drug development professionals should adhere to these protocols and utilize the appropriate interpretive criteria to ensure the accuracy and utility of their susceptibility testing data. Regular performance of quality control using recommended ATCC strains is mandatory to ensure the validity of the test results.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]